Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is an organic compound with the molecular formula . It features a cyanoacrylate functional group, which is characterized by a cyano group () and an acrylate moiety. The compound has a para-chlorophenyl substituent, enhancing its chemical reactivity and biological activity. Its structure consists of a benzene ring substituted with a chlorine atom at the para position, connected to a cyanoacrylate moiety esterified with an ethyl group. The compound's molecular structure has been confirmed through techniques such as single-crystal X-ray diffraction, revealing weak intermolecular hydrogen bonds that contribute to its crystal lattice stability .
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate is likely to share similar hazards with other cyanoacrylates:
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been reported as an intermediate product in the synthesis of benzopyran derivatives. These derivatives are a class of organic compounds with various biological and pharmacological properties []. The specific synthesis involves the reaction of ethyl cyanoacetate with 4-chlorobenzaldehyde under microwave irradiation, with piperidine acting as a catalyst [].
The crystal structure of Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate has been determined using X-ray diffraction []. The study revealed weak intermolecular C-H⋯O hydrogen bonds linking the molecules into centrosymmetric dimers, further stabilized by van der Waals forces [].
While Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate itself has not been extensively studied for its biological activities, the benzopyran derivatives it serves as a precursor for often possess interesting properties. These can include:
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate exhibits potential biological activities, including antimicrobial and anticancer effects. Its mechanism of action involves forming strong covalent bonds with cellular components, which may inhibit key enzymes and disrupt cellular processes. Studies have indicated its efficacy against various pathogens, including Pyricularia oryzae, Rhizoctonia solani, Botrytis cinerea, and Gibberella zeae, suggesting its potential as a fungicide .
The synthesis of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate typically involves the following methods:
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate finds applications in various fields:
Research into the interactions of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with biological systems has revealed insights into its mechanism of action. The compound's ability to form covalent bonds allows it to interact with proteins and enzymes within cells, potentially leading to inhibition of metabolic pathways critical for pathogen survival or cancer cell proliferation. Ongoing studies aim to elucidate specific molecular targets and pathways affected by this compound .
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate shares structural similarities with other cyanoacrylate compounds. Here are some comparable compounds:
Compound Name | Key Features |
---|---|
Methyl 2-cyanoacrylate | Lacks chlorine substituent; used in similar applications. |
Butyl 2-cyanoacrylate | Longer alkyl chain; different physical properties affecting solubility. |
Ethyl 2-cyanoacrylate | Similar backbone but without the para-chloro substituent; differing reactivity. |
The presence of the para-chloro substituent in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate enhances its reactivity and biological activity compared to other similar compounds. This modification may improve its efficacy as an antimicrobial agent while also influencing its adhesive properties .